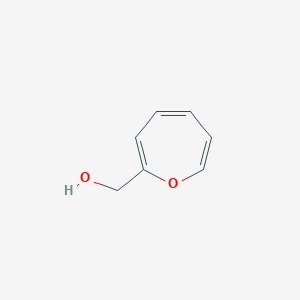

(Oxepin-2-yl)methanol

Description

Significance of Oxepin (B1234782) Ring Systems in Contemporary Organic Chemistry

The oxepin core, a seven-membered heterocyclic ring containing an oxygen atom, is a recurring motif in a variety of natural products and pharmacologically active molecules. thieme-connect.com Its unique, non-planar boat conformation and the potential for equilibrium with its corresponding arene oxide isomer make it a fascinating subject for chemical synthesis and biological evaluation. nih.govnih.gov The presence of the oxepin ring can impart significant biological properties to a molecule. Compounds containing this scaffold have been found to exhibit a wide range of activities, including anticancer, anti-inflammatory, antifungal, and antihistaminic properties. thieme-connect.comnih.gov

The development of synthetic methodologies to construct and functionalize the oxepin ring is an active area of research. thieme-connect.comsciforum.net These efforts are driven by the desire to access novel chemical entities for drug discovery and to understand the structure-activity relationships of oxepin-containing compounds. The total synthesis of complex natural products containing the oxepin moiety has been a significant driver of innovation in synthetic organic chemistry. thieme-connect.comsciforum.net

Structural Diversity of Oxepin-Containing Compounds

The structural diversity of oxepin-containing compounds is vast, ranging from simple monocyclic oxepins to complex polycyclic systems fused with other rings. This diversity is a key factor in the wide range of biological activities observed for this class of compounds.

Many naturally occurring oxepins are part of larger, more complex structures, often fused to aromatic rings to form dibenzo[b,e]oxepins or benzo[b]oxepins. These fused systems are found in a number of medicinally important plants and have been the target of numerous synthetic efforts. For instance, the dibenzo[b,f]oxepine scaffold is a key framework in medicinal chemistry. nih.gov

The following table provides a glimpse into the structural diversity of some notable oxepin-containing compounds.

| Compound Name | Structural Class | Notable Features | Source/Application |

| Doxepin | Dibenzo[b,e]oxepin | Tricyclic antidepressant and anxiolytic. | Pharmaceutical |

| Olopatadine | Dibenzo[b,e]oxepin | Antihistamine used to treat allergic conjunctivitis. sciforum.net | Pharmaceutical |

| Janoxepin (B1245197) | Oxepin-pyrimidinone | Antimalarial activity against Plasmodium falciparum. thieme-connect.com | Natural Product (Fungus) |

| Pterulone | 1-Benzoxepin | Antifungal agent. thieme-connect.com | Natural Product |

Overview of Current Research Trajectories for (Oxepin-2-yl)methanol and Related Oxepin Derivatives

While specific research focused solely on "this compound" appears to be limited in publicly available literature, the broader research on oxepin derivatives provides strong indications of its potential synthesis and areas of interest. A common and recurring strategy in the synthesis of hydroxylated oxepin derivatives involves the reduction of a corresponding carboxylic acid or ester.

For instance, the formal synthesis of the antihistaminic drug Olopatadine involves the reduction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid to the corresponding alcohol. sciforum.net Similarly, the synthesis of janoxepin features the reduction of a ketone to an alcohol, highlighting the utility of reductive methods in accessing hydroxylated oxepin cores. thieme-connect.com Based on these established synthetic precedents, a plausible and likely research trajectory for the preparation of this compound would involve the synthesis and subsequent reduction of an oxepin-2-carboxylic acid derivative.

The general synthetic approach would likely proceed via the following conceptual steps:

Formation of an Oxepin-2-carboxylic Acid Derivative: This could be achieved through various methods for constructing the oxepin ring, followed by the introduction of a carboxyl group at the 2-position.

Reduction to the Primary Alcohol: The carboxylic acid or its corresponding ester would then be reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH) or sodium borohydride, to yield this compound.

Current research on oxepin derivatives continues to focus on the development of novel synthetic methods to access this important heterocyclic scaffold and the exploration of their biological activities. The synthesis of specifically functionalized oxepins, such as this compound, would be a valuable contribution to this field, providing a building block for the synthesis of more complex molecules with potential therapeutic applications. Further investigations into the specific properties and reactivity of this compound are warranted to fully understand its potential in organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

77023-00-8 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

oxepin-2-ylmethanol |

InChI |

InChI=1S/C7H8O2/c8-6-7-4-2-1-3-5-9-7/h1-5,8H,6H2 |

InChI Key |

WYVIEBGOMVUBPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(OC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for Oxepin 2 Yl Methanol and Analogous Oxepin Derivatives

Strategies for the Construction of the Oxepin (B1234782) Core

The synthesis of the oxepin core is central to accessing a wide range of biologically active natural products and novel chemical entities. Methodologies for constructing this seven-membered ring can be broadly categorized into several types of cyclization reactions.

Cyclization Reactions in Oxepin Synthesis

Brønsted and Lewis acid-catalyzed cyclizations are effective methods for the synthesis of oxepin and dihydrooxepin derivatives. These reactions often proceed through the formation of an oxocarbenium ion, which then undergoes an intramolecular attack by a nucleophile to form the seven-membered ring. nih.gov

For instance, the synthesis of (–)-gymnothelignan V involves a stereoselective intramolecular Friedel–Crafts cyclization catalyzed by p-toluenesulfonic acid (p-TSA). nih.gov Treatment of a diastereomeric mixture of gymnothelignan J with catalytic p-TSA generates an oxocarbenium cation that cyclizes to afford (–)-gymnothelignan V. nih.gov Lewis acids are also employed in these transformations. The choice of the catalyzing Lewis acid can determine the reaction pathway, leading to different cycloadducts. researchgate.net For example, Lewis acid-catalyzed intramolecular cycloaddition reactions of alkynylcyclopropane ketones can proceed via either a [4+2] or [3+2] pathway depending on the nature of the Lewis acid used. researchgate.net

A study on the cyclization of 1-(oxyaryl)‐2‐ethynylbenzenes demonstrated that Brønsted acid catalysis leads to products derived from the regioselective protonation of the alkyne, forming a stable vinyl carbocation intermediate. researchgate.net In contrast, gold(I) catalysis with the same substrates preferentially promotes a 7-endo-dig cyclization to form the seven-membered oxepine ring. researchgate.net

Table 1: Examples of Brønsted and Lewis Acid Catalyzed Oxepin Syntheses

| Precursor | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Gymnothelignan J | p-TSA | (–)-Gymnothelignan V | 90% (as a 9:1 mixture with epi-isomer) | nih.gov |

| 1-(Oxyaryl)‐2‐ethynylbenzenes | Brønsted Acid | Dibenzo-cycloheptatrienes | Good to excellent | researchgate.net |

Radical cyclizations provide a powerful method for the construction of the oxepin ring system, particularly for complex, polycyclic structures. nih.gov The first total synthesis of bauhinoxepin J, a tricyclic dibenzo[b,f]oxepin natural product, was achieved using a key intramolecular radical cyclization step. nih.govresearchgate.net This reaction was promoted by the addition of ammonium persulfate to a carboxylic acid precursor, resulting in the formation of the oxepin ring in a 40% isolated yield. nih.govresearchgate.net

Another example involves the radical cyclization of 1-ethenyl-2-(prop-2yn-1-yl)benzene derivatives to yield thioalkenyloxepines in excellent yields (86%). tsijournals.com Additionally, a novel methodology for synthesizing sulfonated benzo[b]oxepinone derivatives has been reported through a radical cascade annulation/sulfonation of propargyl chalcones with arylsulfonyl chloride. acs.org

Table 2: Selected Radical Cyclization Reactions for Oxepin Synthesis

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acid derivative of chromanone | Ammonium persulfate | Bauhinoxepin J | 40% | nih.govresearchgate.net |

| 1-Ethenyl-2-(prop-2yn-1-yl)benzene | Not specified | Thioalkenyloxepine | 86% | tsijournals.com |

Transition metal catalysis is a versatile tool for synthesizing oxepine derivatives, with metals like palladium, ruthenium, gold, and rhodium being commonly employed. bohrium.com These catalysts are effective in C-C and C-O bond formation and C-H bond activation. bohrium.com

Gold-catalyzed cycloisomerization of alkynols is a notable strategy. For instance, a regioselective gold-catalyzed cycloisomerization of alkynylcyclopropanecarboxylic acid derivatives has been developed to produce oxepinones in good to excellent yields. rsc.org This process involves a nucleophilic addition followed by a cyclopropane ring-opening. rsc.org Gold catalysts have also been used in the synthesis of 2,3-dihydrobenzo[b]oxepine derivatives. researchgate.net

Palladium-catalyzed reactions are also widely used. bohrium.com A simple and facile approach for the synthesis of various structurally different tricyclic bent oxepine frameworks involves a Pd(0)-catalyzed intramolecular Heck reaction. researchgate.net This methodology has been shown to be a general route for fused oxepine derivatives. researchgate.net

Ruthenium complexes are often used for ring-closing metathesis (RCM) to form the oxepin ring. bohrium.com The synthesis of janoxepin (B1245197), an oxepine-pyrimidinone-ketopiperazine natural product, utilized a Grubbs second-generation catalyst for the RCM of a diene precursor to form a dihydrooxepin intermediate in 81% yield. thieme-connect.com

Table 3: Transition Metal-Catalyzed Syntheses of Oxepin Derivatives

| Catalyst System | Reaction Type | Precursor | Product | Yield | Reference |

|---|---|---|---|---|---|

| Au(I) | Cycloisomerization | Alkynylcyclopropanecarboxylic acid derivative | Oxepinone | Good to excellent | rsc.org |

| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Intramolecular Heck Coupling | Aryl halide with tethered alkene | Fused oxepine | Not specified | researchgate.net |

| Grubbs 2nd Gen. Catalyst | Ring-Closing Metathesis | Diene | Dihydrooxepin | 81% | thieme-connect.com |

The intramolecular Ullmann coupling reaction is a powerful and attractive method for the synthesis of seven-membered oxacycles, particularly for constructing the dibenzo[b,f]oxepine framework found in many natural products. nih.govthieme-connect.com This copper-catalyzed reaction involves the formation of a C-O bond between an aryl halide and a phenol. organic-chemistry.org

The synthesis of salvianolic acid N utilized an intramolecular Ullmann coupling under optimized conditions with copper(I)triflate and caesium carbonate, affording the oxepin ring in an impressive 88% yield. nih.govthieme-connect.com Similarly, the synthesis of norsecosarcocapnine and secosarcocapnine was achieved via an intramolecular Ullmann coupling. nih.govthieme-connect.com The total synthesis of aristoyagonine has also been reported using this strategy. nih.govresearchgate.net

While intramolecular Ullmann coupling is common, intermolecular versions have also been employed. The synthesis of pacharin involved an intermolecular Ullmann coupling to form a diaryl ether, which was then further elaborated to construct the oxepin ring. nih.govresearchgate.net

Table 4: Examples of Ullmann Coupling in Oxepin Synthesis

| Reaction Type | Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular | Z-stilbene derivative | Cu(OTf), Cs₂CO₃ | Salvianolic acid N precursor | 88% | nih.govthieme-connect.com |

| Intramolecular | Phenol with aryl halide | Not specified | Norsecosarcocapnine precursor | Not specified | nih.gov |

| Intramolecular | Phenol with aryl halide | Not specified | Aristoyagonine | Not specified | nih.govresearchgate.net |

The Knoevenagel condensation, a reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, can be incorporated into cascade reactions to form the oxepin scaffold. wikipedia.orgsigmaaldrich.comorientjchem.org

A one-pot synthesis of bauhinoxepin C was developed involving an initial intermolecular nucleophilic aromatic substitution to form a biaryl ether, which then underwent a subsequent intramolecular Knoevenagel reaction to afford the oxepin substructure. nih.govresearchgate.net This cascade process, reacting a nitro-phenol with an aldehyde under basic conditions, yielded the oxepin product in 49% yield. nih.gov Another one-pot synthesis of substituted dibenzo[b,f]oxepines under transition-metal-free conditions also utilizes a cascade process involving nucleophilic aromatic substitution followed by Knoevenagel condensation, achieving a yield of 77%. nih.gov

Table 5: Knoevenagel Reaction in the Synthesis of Oxepins

| Reaction Sequence | Precursors | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Intermolecular Nucleophilic Aromatic Substitution followed by Intramolecular Knoevenagel Condensation | 2-Methylresorcinol derivative (aldehyde) and nitro-phenol | Basic | Bauhinoxepin C precursor | 49% | nih.govresearchgate.net |

Rearrangement-Based Synthetic Pathways to Oxepins

Rearrangement reactions provide powerful and often elegant routes to the oxepin skeleton, leveraging the transformation of more readily available precursors.

A fundamental pathway to the oxepin ring system proceeds through the corresponding arene oxide. Benzene (B151609) oxide, for instance, is in a temperature-dependent equilibrium with oxepin. researchgate.netthieme-connect.comstudysmarter.co.uk This valence tautomerization is a thermally allowed disrotatory 6π electrocyclic ring-opening of the benzene oxide to the oxepin. nih.gov The position of this equilibrium is sensitive to substituents. While the parent benzene oxide-oxepin equilibrium favors the arene oxide at room temperature, certain substitution patterns can shift the equilibrium towards the oxepin form.

The synthesis of the arene oxide precursor is therefore a key step. One common laboratory method involves the dehydrohalogenation of a dihaloepoxide. researchgate.net More contemporary methods focus on the direct, mild epoxidation of aromatic compounds, mimicking the enzymatic action of cytochrome P450 monooxygenases which are responsible for the metabolic oxidation of arenes to arene oxides in biological systems. nih.govslideshare.net Recent advancements have seen the development of chemoselective dearomatization strategies to produce sensitive arene oxides that can then rearrange to their corresponding oxepins. slideshare.netresearchgate.net

| Precursor | Reagents and Conditions | Product | Key Transformation |

| Benzene | Cytochrome P450 | Benzene Oxide | Enzymatic Epoxidation |

| Dihaloepoxycyclohexane | Base | Benzene Oxide | Dehydrohalogenation |

| Substituted Arenes | Dearomatization/Epoxidation | Substituted Arene Oxides | Chemoselective Oxidation |

Electrocyclic reactions, a class of pericyclic reactions, are a cornerstone in the synthesis of oxepins. The aforementioned arene oxide-oxepin equilibrium is a prime example of a reversible 6π electrocyclic reaction. Beyond this intrinsic relationship, specific electrocyclic strategies have been designed for oxepin synthesis.

A notable example is the spontaneous disrotatory electrocyclic rearrangement of a cis-1,2-divinyl epoxide. This pericyclic reaction proceeds under thermal conditions to furnish the seven-membered oxepin ring. This strategy has been successfully employed in the total synthesis of natural products containing the oxepin motif. thieme-connect.com The required divinyl epoxide precursors can be synthesized through various olefination and epoxidation sequences.

| Reaction Type | Precursor | Conditions | Product |

| 6π Electrocyclic Ring Opening | Benzene Oxide | Thermal | Oxepin |

| 6π Electrocyclic Ring Closure | Oxepin | Thermal | Benzene Oxide |

| 6π Electrocyclic Ring Closure | cis-1,2-Divinyl Epoxide | Thermal | 4,5-Dihydrooxepin |

Oxidative Methods for Oxepin Ring Formation

Oxidative methods offer another avenue to the oxepin ring system, often involving the oxidative cleavage or rearrangement of suitable precursors. While less common for the parent oxepin, these methods have found application in the synthesis of substituted and fused oxepin derivatives.

One such approach is the Baeyer-Villiger oxidation of a cyclohexanone derivative, which can lead to a seven-membered lactone that can be further elaborated to an oxepin. nih.gov Additionally, oxidative cyclization reactions of linear precursors have been utilized. For instance, certain di- and tri-substituted phenols can undergo oxidative coupling to form complex oxepin-containing structures. While not a direct route to (Oxepin-2-yl)methanol, these methods highlight the utility of oxidative strategies in constructing the core oxepin framework within more complex molecular architectures.

Synthetic Routes for the Introduction of the Hydroxymethyl Moiety at the Oxepin-2-Position

Once the oxepin ring is formed, the next critical step is the regioselective introduction of the hydroxymethyl group at the C-2 position. This can be achieved through the reduction of a pre-installed carbonyl group or via a multi-step sequence involving C-C bond formation.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Esters)

A straightforward and reliable method for installing a hydroxymethyl group is the reduction of a corresponding carbonyl precursor, such as an aldehyde or an ester. This requires the initial synthesis of an oxepin bearing a formyl or ester group at the 2-position. The synthesis of 2-substituted oxepins can be influenced by the electronic nature of substituents on a cyclohexadiene precursor prior to ring formation. slideshare.net

Once the 2-formyl or 2-alkoxycarbonyl oxepin is obtained, standard reduction methods can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both aldehydes and esters to primary alcohols. unh.edunih.govlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. Given the potential sensitivity of the oxepin ring, milder reducing agents such as sodium borohydride (NaBH₄) could be considered for the reduction of an oxepin-2-carboxaldehyde, although it is generally not effective for reducing esters.

| Precursor | Reducing Agent | Product |

| Oxepin-2-carboxaldehyde | LiAlH₄ or NaBH₄ | This compound |

| Methyl oxepin-2-carboxylate | LiAlH₄ | This compound |

Allylation and Subsequent Hydroboration-Oxidation Sequences

An alternative strategy for introducing the hydroxymethyl group involves a two-step sequence starting with the allylation of the oxepin ring at the C-2 position, followed by hydroboration-oxidation of the resulting allyl group.

The initial step, the regioselective allylation of the oxepin ring at C-2, is a key challenge. Direct electrophilic substitution on the electron-rich oxepin ring would need to be controlled to favor the 2-position. While specific literature on the direct C-2 allylation of the parent oxepin is sparse, general principles of heterocyclic chemistry suggest that lithiation followed by reaction with an allyl halide could be a viable approach. The regioselectivity of such a lithiation would be a critical factor to control.

Once 2-allyloxepin is synthesized, the terminal double bond of the allyl group can be converted to a primary alcohol via a hydroboration-oxidation sequence. This two-step process involves the anti-Markovnikov addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. This sequence reliably converts a terminal alkene to a primary alcohol, thus yielding this compound from 2-allyloxepin.

| Starting Material | Reagents and Conditions (Step 1) | Intermediate | Reagents and Conditions (Step 2) | Final Product |

| Oxepin | 1. Regioselective C-2 functionalization (e.g., lithiation) 2. Allyl bromide | 2-Allyloxepin | 1. BH₃·THF 2. H₂O₂, NaOH | This compound |

Functional Group Interconversions from Other Substituents

The formation of the oxepin ring often involves the cyclization of acyclic precursors through the strategic conversion of existing functional groups. These methods leverage a diverse toolkit of organic reactions to construct the seven-membered heterocyclic system.

One common strategy is intramolecular cyclization, where a suitably positioned nucleophile attacks an electrophilic center to forge the C-O bond that closes the ring. For instance, the intramolecular attack of a hydroxyl group onto a Lewis acid-coordinated epoxide is an established method for forming cyclic ethers, including oxepanes. researchgate.net Palladium-catalyzed reactions are also prominent, such as the reductive Mizoroki-Heck cyclization, which has been effectively used to create the dibenzo[b,e]oxepine framework from precursors like 1-((3-bromobenzyl) oxy)-2-(phenylethynyl)-benzene. nih.gov Similarly, intramolecular Ullmann coupling provides a powerful method for constructing the oxepin ring, as demonstrated in the synthesis of various natural products. nih.govnih.govthieme-connect.com

Ring expansion methodologies offer another avenue to oxepin derivatives. For example, the treatment of 2-amino-4,5-dihydro-3-furancarbonitriles with dimethyl acetylenedicarboxylate can induce a cycloaddition followed by a ring expansion to yield dihydrooxepin derivatives. researchgate.net Retro-Claisen rearrangements have also been applied to synthesize 2,5-dihydrooxepines. nih.gov

Cascade reactions, where multiple bonds are formed in a single pot, provide an efficient route to complex oxepin structures. A notable example involves a sequence of nucleophilic aromatic substitution followed by a Knoevenagel condensation. nih.govmdpi.com This approach has been used to synthesize oxepin-containing compounds from precursors like 2-methylresorcinol and a nitro-phenol derivative. nih.gov Another cascade process involves a palladium-catalyzed intermolecular C-C bond formation between an aryl iodide and a terminal alkyne, followed by an intramolecular hydroarylation to afford the oxepine. researchgate.net

Other notable functional group interconversions leading to the oxepin core include:

Arene Oxide Rearrangement : Oxepin itself exists in equilibrium with its valence isomer, benzene oxide. This rearrangement is a fundamental process in the chemistry of these systems. nih.govthieme-connect.comresearchgate.net

Radical Cyclization : Intramolecular radical cyclizations have been employed, for instance, in the synthesis of bauhinoxepin J from a carboxylic acid precursor using ammonium persulfate. nih.gov

Baeyer-Villiger Oxidation : This reaction can be used to form a dihydrooxepin ring regioselectively from a cyclic ketone precursor. researchgate.net

Gold-Catalyzed Cyclization : Gold catalysts have been utilized for the synthesis of 2,3-dihydrobenzo[b]oxepine derivatives. researchgate.net

Lewis Acid-Mediated Ring Opening : The ring opening of cyclopropane derivatives, followed by a 7-endo-tet cyclization, can furnish dihydrobenzo[b]oxepin-5(2H)-one derivatives in excellent yields. researchgate.net

Table 1: Selected Functional Group Interconversion Methodologies for Oxepin Synthesis

| Precursor Functional Groups | Reaction Type | Resulting Structure |

|---|---|---|

| Hydroxy-alkyne | Transition Metal-Mediated Isomerization | Cyclic Enol Ether |

| Cyclic Sulphate | 7-endo-tet Carbo-cyclisation | Functionalized 1-Benzoxepine |

| 1-((3-bromobenzyl) oxy)-2-(phenylethynyl)-benzene | Palladium-Mediated Reductive Mizoroki-Heck Cyclization | Dibenzo[b,e]oxepine |

| Dihydro-furancarbonitrile | Cycloaddition/Ring Expansion | Dihydrooxepin |

| Acyclic Diene | Ring-Closing Metathesis | Dihydrooxepin |

| Cyclic Ketone | Baeyer-Villiger Oxidation | Dihydrooxepin |

| Acyclic 1,3-Diketone Derivative | Retro-Claisen Rearrangement | 2,5-Dihydrooxepine |

| Iodoaryl Ether and Terminal Alkyne | Pd-Catalyzed Cascade | Oxepine |

Stereoselective and Regioselective Synthetic Approaches

Controlling the stereochemistry and regiochemistry during the synthesis of oxepin derivatives is critical, particularly when targeting complex natural products with defined three-dimensional structures. Several synthetic methods have been developed to address these challenges.

Palladium-catalyzed cyclizations have shown high levels of selectivity. For example, Ohno et al. developed a highly regio- and stereoselective synthesis of oxepine derivatives through the cyclization of bromoallenes bearing a hydroxyl group. In this reaction, the intramolecular nucleophilic attack occurs specifically at the central carbon atom of the allene. The palladium-catalyzed reductive Mizoroki-Heck coupling for synthesizing dibenzo[b,e]oxepine also proceeds with high regioselectivity.

Intramolecular Friedel-Crafts cyclization has been used to achieve stereocontrol. In the synthesis of (–)-gymnothelignan V, a stereoselective intramolecular Friedel-Crafts reaction proceeded with a diastereomeric ratio of 9:1. nih.govresearchgate.net

Regioselectivity is also a key feature of other synthetic transformations. The Baeyer-Villiger oxidation of a proline-derived ketone was found to be highly regioselective, yielding a single isomer of the corresponding enol lactone, which is a proline-fused dihydrooxepin ring. researchgate.net Furthermore, regioselective demethylation using boron tribromide was a key step in the synthesis of bauhinoxepin C. nih.gov

The silyl-Prins cyclization is another powerful methodology that often proceeds with very high stereoselectivity to produce various oxygen-containing heterocycles, demonstrating its potential for the stereocontrolled synthesis of oxepanes. researchgate.net In the synthesis of salvianolic acid N, achieving Z-selectivity in a stilbene formation step was crucial for the subsequent successful intramolecular Ullmann coupling to form the oxepin ring. nih.govthieme-connect.com

Table 2: Examples of Stereoselective and Regioselective Oxepin Syntheses

| Reaction Type | Key Feature | Example Application/Product | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization of Bromoallenes | High Regio- and Stereoselectivity | Synthesis of Oxepine Derivatives | |

| Intramolecular Friedel-Crafts Cyclization | Stereoselective (9:1 d.r.) | Synthesis of (–)-gymnothelignan V | nih.govresearchgate.net |

| Baeyer-Villiger Oxidation | Regioselective (Single Isomer) | Formation of Proline-fused Dihydrooxepin | researchgate.net |

| Demethylation | Regioselective | Synthesis of Bauhinoxepin C | nih.gov |

| Stilbene Formation / Ullmann Coupling | Z-selectivity | Synthesis of Salvianolic Acid N | nih.govthieme-connect.com |

| 7-endo-tet Carbo-cyclisation | Regioselective | Synthesis of Functionalized 1-Benzoxepine |

Mechanistic Investigations of Reactions Involving Oxepin 2 Yl Methanol Derivatives

Elucidation of Unimolecular Isomerization Mechanisms

A fundamental characteristic of the oxepin (B1234782) ring system is its existence in a dynamic equilibrium with its valence isomer, the corresponding benzene (B151609) oxide. This unimolecular isomerization is a thermally allowed [4+2] cycloaddition and its reverse, a retro-cycloaddition. For (Oxepin-2-yl)methanol, this equilibrium is between the oxepin form and (2-hydroxymethyl)benzene oxide.

The position of this equilibrium is highly sensitive to the nature and position of substituents on the ring. thieme-connect.com Electron-donating groups, such as the hydroxymethyl group (-CH2OH) at the C2 position, are expected to influence the electronic distribution within the ring, thereby affecting the relative stabilities of the two tautomers. While specific thermodynamic and kinetic data for the this compound system are not extensively documented in the literature, general principles suggest that electron-donating substituents tend to favor the oxepin form. This is attributed to the stabilization of the polyene character of the oxepin ring.

The isomerization process is believed to proceed through a concerted pericyclic mechanism. The transition state for this transformation involves a boat-like conformation of the seven-membered ring, allowing for the necessary orbital overlap for the electrocyclization to occur. The energy barrier for this interconversion is generally low, allowing for the coexistence of both isomers at ambient temperatures.

Table 1: Representative Thermodynamic and Kinetic Data for the Parent Oxepine-Benzene Oxide Equilibrium

| Parameter | Value | Conditions |

| ΔH° (kcal/mol) | ~1.7 | Gas Phase |

| ΔS° (cal/mol·K) | ~5.6 | Gas Phase |

| ΔG°₂₉₈ (kcal/mol) | ~0.0 | Gas Phase |

| Ea (forward, kcal/mol) | ~9.1 | In solution |

| Ea (reverse, kcal/mol) | ~7.4 | In solution |

Note: This data is for the unsubstituted oxepine-benzene oxide system and serves as a general reference. The presence of a hydroxymethyl group at the C2 position would be expected to alter these values.

Analysis of Catalytic Effects on Reaction Pathways

The isomerization and subsequent reactions of oxepin derivatives can be significantly influenced by the presence of catalysts. These catalysts can alter the reaction pathways by stabilizing transition states and lowering activation energies.

Role of Specific Catalysts (e.g., Water Catalysis, Metal Catalysis)

Water Catalysis: While direct studies on water catalysis for this compound are limited, research on related systems suggests that water can play a role in proton transfer processes, potentially facilitating ring-opening or rearrangement reactions of the benzene oxide tautomer. The hydroxyl group of this compound itself could participate in intramolecular hydrogen bonding, potentially influencing the reactivity and the interaction with external water molecules.

Metal Catalysis: Transition metal catalysts are known to interact with π-systems and heteroatoms, offering alternative reaction pathways. For instance, metals like palladium, rhodium, and gold can coordinate to the double bonds of the oxepin ring or the oxygen atom, activating the molecule for various transformations. In the context of this compound, the hydroxyl group could also act as a directing group, influencing the regioselectivity of metal-catalyzed reactions. For example, enzymatic transformations involving cytochrome P450, a heme-containing monooxygenase, are known to metabolize benzene and its derivatives through arene oxide intermediates. unh.edu The presence of the hydroxymethyl group could influence the binding and orientation of the substrate within the enzyme's active site.

Transition State Stabilization and Activation Energy Lowering

Similarly, metal catalysts can stabilize the transition state through coordination. The donation of π-electron density from the oxepin ring to the metal center, and potential back-donation from the metal to the ring's π*-orbitals, can alter the electronic structure of the transition state, leading to a reduction in the activation energy.

Table 2: Hypothetical Activation Energies for a Ring-Opening Reaction of (2-Hydroxymethyl)benzene Oxide

| Reaction Condition | Hypothetical Activation Energy (kcal/mol) |

| Uncatalyzed | 25-30 |

| Acid-Catalyzed | 15-20 |

| Metal-Catalyzed | 10-15 |

Note: These are illustrative values to demonstrate the concept of activation energy lowering by catalysts. Actual values would require experimental or computational determination.

Characterization of Reaction Intermediates

The primary reaction intermediates in the chemistry of this compound are its valence tautomer, (2-hydroxymethyl)benzene oxide, and any subsequent species formed during catalyzed or uncatalyzed reactions. The characterization of these often transient species is crucial for a complete mechanistic understanding.

The existence of the benzene oxide intermediate is typically inferred from trapping experiments or spectroscopic studies at low temperatures where the equilibrium can be shifted or the interconversion slowed. For instance, Diels-Alder reactions with suitable dienophiles can selectively trap the benzene oxide tautomer.

In catalyzed reactions, the nature of the intermediates can be more complex. For example, in metal-catalyzed reactions, organometallic intermediates where the this compound derivative is coordinated to the metal center are proposed. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often coupled with computational studies, are essential tools for the characterization of these intermediates. For instance, the formation of alkoxy intermediates on iron surfaces has been studied for methanol (B129727), providing a model for how the hydroxyl group of this compound might interact with a metal surface. osti.gov

The hydroxymethyl group can also participate in the formation of intermediates. For example, intramolecular cyclization reactions could lead to bicyclic ether intermediates under certain conditions. The identification of such species provides direct evidence for the proposed reaction pathways.

Computational and Theoretical Studies on Oxepin 2 Yl Methanol and Oxepin Architectures

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that has been instrumental in studying oxepin (B1234782) derivatives. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for a range of investigations.

Calculation of Energy Profiles and Barrier Heights

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions involving oxepins. This allows for the determination of energy profiles and the calculation of activation barriers for various transformations. For instance, DFT has been used to study the valence tautomerism between benzene (B151609) oxide and oxepin, a fundamental equilibrium in the chemistry of these compounds. researchgate.net Calculations can predict the relative energies of the two tautomers and the energy barrier for their interconversion.

In a study on the enzymatic epoxidation of benzoyl-CoA, DFT calculations were used to determine the energy barrier for the conversion of the epoxide product to its oxepin isomer. The calculated barrier was found to be 10.9 kcal/mol. rsc.org Similarly, in the study of the oxygen-initiated decomposition of the 2-oxepinoxy radical, DFT was used to generate free energy profiles for various reaction pathways at different temperatures, revealing the most favorable routes for decomposition. figshare.com

Table 1: Calculated Energy Barriers in Oxepin-Related Reactions

| Reacting System | Transformation | Computational Method | Calculated Barrier (kcal/mol) |

| Benzoyl-CoA Epoxide | Epoxide to Oxepin Conversion | DFT | 10.9 rsc.org |

| Benzene Oxide/Oxepin | Tautomerization | DFT (B3LYP/6-31G) | - researchgate.net |

| 2-Oxepinoxy Radical | O2 Addition and Decomposition | DFT (B3LYP/6-31G) | Varies with pathway and temperature figshare.com |

| (2S,3R)-epoxy-benzoyl-CoA and its enantiomer | Inversion of the seven-membered ring of their oxepin form | DFT | 6.4 rsc.org |

Note: A hyphen (-) indicates that a specific numerical value was not provided in the cited source, although the study was conducted.

Characterization of Transition States

Identifying and characterizing transition state structures is crucial for understanding reaction mechanisms. DFT calculations are a powerful tool for locating these high-energy structures on the potential energy surface. For the interconversion of (2S,3R)-epoxy-benzoyl-CoA and its enantiomer via their oxepin forms, the transition state was found to have a planar seven-membered ring structure. rsc.org In the study of the decomposition of the 2-oxepinoxy radical, numerous transition states for various rearrangement and decomposition steps were calculated to map out the complex reaction network. figshare.com Theoretical studies on the conformational inversion of oxepin have also characterized the transition state as being planar. researchgate.net

Prediction of Reactivity and Selectivity

DFT can be used to predict the reactivity and selectivity of chemical reactions. By calculating the energies of different reaction pathways and intermediates, researchers can determine the most likely products. For example, in the study of dibenzo[b,f]oxepine derivatives combined with fluoroazobenzenes, DFT was used to analyze the geometry of E/Z isomers and calculate the HOMO-LUMO energy gaps to understand their electronic properties and potential reactivity. nih.gov DFT calculations have also been employed to model frontier molecular orbitals to predict sites for electrophilic and nucleophilic attacks in benzoxepin derivatives.

Post-Hartree-Fock (Post-HF) Computations

While DFT is a powerful tool, post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, often leading to more accurate results, albeit at a higher computational cost. wikipedia.orgnumberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are used to refine the energies and properties calculated by DFT or to study systems where DFT may not be as reliable. numberanalytics.compku.edu.cn

For example, in a study of the ozonolysis of catechol leading to oxepin derivatives, single-point energy calculations at the CCSD(T) level were performed on geometries optimized with DFT methods to obtain more accurate activation energies. researchgate.net Similarly, the CBS-QB3 method, a high-accuracy composite method, was used to reoptimize geometries and obtain energies for the O2 addition steps in the decomposition of the 2-oxepinoxy radical. figshare.com The QCISD(T) method has been used to calculate the enthalpies of inversion for oxepin, providing a value of 14.5 kJ mol-1. researchgate.net

Theoretical Studies on Electronic Structure and Aromaticity/Anti-aromaticity of Oxepins

The electronic structure of the oxepin ring is of significant theoretical interest due to the concepts of aromaticity and anti-aromaticity. A planar oxepin ring with sp² hybridized atoms would possess 8 π-electrons, making it an anti-aromatic system according to Hückel's rule. echemi.comstackexchange.comquora.com To avoid this destabilizing anti-aromatic character, the oxepin ring adopts a non-planar, boat-like conformation. echemi.comstackexchange.com This breaks the continuous conjugation of the π-system, rendering the molecule non-aromatic. stackexchange.comreddit.com The oxygen atom in oxepin is considered to be sp3 hybridized, which prevents its lone pair from participating in the π-system. quora.com

In contrast, dibenzo[b,f]oxepine has been described as an "aromatic chameleon." While it adopts a non-planar, non-aromatic structure in the ground state to avoid anti-aromaticity, it can become planar and aromatic in its excited states. researchgate.netmdpi.com

Molecular Modeling of Conformational Preferences

Molecular modeling techniques, often based on DFT or other quantum mechanical methods, are used to investigate the conformational preferences of oxepin-containing molecules. The parent oxepin ring exists in a boat-like conformation. echemi.comstackexchange.com For substituted oxepins, such as dibenzo[b,f]oxepines, calculations have shown that the scaffold is not planar and adopts a basket or saddle-shaped conformation in solution. mdpi.comnih.gov

In a study of 7,7-disubstituted-dibenzo[b,d]oxepin-6(7H)-ones, DFT calculations, along with crystal structure analysis, revealed that the larger substituent prefers to occupy the axial position, a finding attributed to the volume of the substituents. rsc.org Similarly, for derivatives of 3,4-dihydro-2H-1,5-benzodioxepin, a related seven-membered ring system, the unsubstituted ring is believed to exist in a chair conformation. rsc.org

Spectroscopic Characterization Methodologies for Oxepin Containing Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For (Oxepin-2-yl)methanol, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are employed to map out the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the protons on the oxepine ring and the hydroxymethyl substituent. The oxepine ring itself, being a seven-membered heterocyclic compound with three double bonds, exhibits complex splitting patterns and chemical shifts for its vinylic protons. thieme-connect.comnih.gov

In the parent oxepine, the olefinic protons typically resonate in the range of δ 5.1-6.3 ppm. thieme-connect.comnih.gov For this compound, the protons on the oxepine ring (H3 to H7) would likely appear in a similar region, with their specific chemical shifts and coupling constants influenced by the electron-donating hydroxymethyl group at the C2 position. The H3 proton, being adjacent to the substituent, would experience a different electronic environment compared to the more distant H7 proton.

The protons of the methylene (B1212753) group (-CH₂OH) are expected to appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, typically in the range of δ 3.5-4.5 ppm. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In some cases, coupling between the hydroxyl proton and the methylene protons can be observed, leading to a triplet for the hydroxyl proton and a doublet for the methylene protons. chemicalbook.comamherst.edudocbrown.info

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 5.8 - 6.2 | d | 4-6 |

| H4 | 5.9 - 6.3 | m | - |

| H5 | 5.9 - 6.3 | m | - |

| H6 | 5.9 - 6.3 | m | - |

| H7 | 5.2 - 5.6 | d | 8-10 |

| -CH₂- | 4.0 - 4.5 | s (or d) | - (or 5-7) |

| -OH | Variable (1.5 - 4.0) | br s (or t) | - (or 5-7) |

This is a predictive table based on known data for oxepine and substituted methanols. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The seven carbon atoms of the oxepine ring and the one carbon of the hydroxymethyl group will each produce a distinct signal.

The sp² hybridized carbons of the oxepine ring are expected to resonate in the downfield region of the spectrum, typically between δ 100 and 150 ppm. The C2 carbon, being attached to both an oxygen atom and the hydroxymethyl group, would likely be the most downfield of the ring carbons. The chemical shifts of the other ring carbons (C3 to C7) will be influenced by their position relative to the oxygen atom and the substituent. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the more upfield region, characteristic of sp³ hybridized carbons attached to an oxygen atom, likely in the range of δ 60-70 ppm. hmdb.caspectrabase.com

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 155 |

| C3 | 110 - 120 |

| C4 | 120 - 130 |

| C5 | 120 - 130 |

| C6 | 125 - 135 |

| C7 | 100 - 110 |

| -CH₂OH | 60 - 70 |

This is a predictive table based on known data for oxepine and related structures. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the oxepine ring (e.g., H3 with H4, H4 with H5, etc.), helping to trace the sequence of protons around the ring. It would also confirm the coupling between the -CH₂- and -OH protons, if present.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, the protons of the -CH₂- group would show correlations to the C2 and C3 carbons of the oxepine ring, confirming the position of the hydroxymethyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. For this compound, with a molecular formula of C₇H₈O₂, the expected exact mass can be calculated. This high-precision measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound (C₇H₈O₂):

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 124.0524 |

| [M+H]⁺ | 125.0597 |

| [M+Na]⁺ | 147.0417 |

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and the loss of the hydroxymethyl radical (•CH₂OH). The oxepine ring itself may undergo characteristic rearrangements and fragmentations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-O bonds.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration. The broadness is due to hydrogen bonding. nasa.gov

C-H Stretch (sp²): Absorption bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would indicate the C-H stretching vibrations of the protons attached to the double bonds of the oxepine ring.

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H stretching vibrations of the methylene group.

C=C Stretch: The carbon-carbon double bond stretching vibrations of the oxepine ring are expected to appear in the 1600-1680 cm⁻¹ region.

C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ would be indicative of the C-O stretching vibrations of the ether linkage in the oxepine ring and the primary alcohol.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (sp²) | 3010 - 3100 | Medium |

| C-H (sp³) | 2850 - 2960 | Medium |

| C=C (alkene) | 1600 - 1680 | Medium |

| C-O (ether/alcohol) | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique for studying conjugated organic systems by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 190-800 nm). azooptics.com This absorption corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state. pharmatutor.orgyoutube.com For molecules containing oxepin (B1234782) rings, the key structural features dictating their UV-Vis spectra are the conjugated π-electron system of the triene and the non-bonding (n) electrons on the oxygen atom.

The electronic transitions observed are primarily of two types: π→π* (pi to pi star) and n→π* (n to pi star). uzh.chlibretexts.orgshu.ac.uk

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the conjugated double bonds within the oxepin ring. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity). uzh.chshu.ac.uk The extent of conjugation directly influences the absorption wavelength (λmax); as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). jackwestin.commasterorganicchemistry.comutoronto.ca

n→π Transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atom) to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally of lower energy and occur at longer wavelengths compared to π→π* transitions within the same chromophore. pharmatutor.orguzh.ch However, they are typically "forbidden" by symmetry rules, resulting in significantly weaker absorption bands (low molar absorptivity). pharmatutor.org

While specific experimental data for this compound is not widely published, analysis of related, more complex oxepin derivatives, such as dibenzo[b,f]oxepines, provides insight into the electronic transitions. These larger systems exhibit significant absorption due to their extended conjugation.

Table 1: Illustrative UV-Vis Absorption Maxima for Dibenzo[b,f]oxepine Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Transition Type (Probable) |

| Azo-dibenzo[b,f]oxepine (2a) | DMSO | 409 | π→π |

| Azo-dibenzo[b,f]oxepine (2b) | DMSO | 434 | π→π |

| Azo-dibenzo[b,f]oxepine (2e) | DMSO | 446 | π→π |

| Azo-dibenzo[b,f]oxepine (2f) | DMSO | 371 | π→π |

| Azo-dibenzo[b,f]oxepine (2g) | DMSO | 400 | π→π* |

This table is generated based on data for illustrative dibenzo[b,f]oxepine derivatives to demonstrate typical electronic transitions in extended oxepin systems. The λmax values are attributed to π→π transitions within the extensive conjugated systems of these specific derivatives.*

X-ray Crystallography for Solid-State Structural Elucidation

The oxepin ring is known to be non-planar due to its anti-aromatic character. nih.gov X-ray diffraction studies on related compounds confirm that seven-membered rings typically adopt conformations such as a chair, boat, or twist-boat to relieve ring strain. cdnsciencepub.com For the parent oxepin, a non-planar boat conformation is characteristic. nih.gov In more complex systems like dibenzo[b,f]oxepine, the central heterocyclic ring also adopts a boat conformation, with the two benzene (B151609) rings forming a large dihedral angle, resulting in a "butterfly" or saddle shape. mdpi.comiucr.org

The structural data obtained from X-ray crystallography includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal.

Atomic Coordinates: The precise position of each atom in the unit cell, which allows for the calculation of bond lengths, bond angles, and torsional angles.

This information provides an unambiguous structural proof and a basis for understanding the molecule's physical and chemical properties in the solid state. While a crystal structure for this compound itself is not available, the data from dibenz[b,f]oxepin (B1201610) serves as a well-characterized example of the oxepin core's structural features in a crystalline environment. iucr.org

Table 2: Crystallographic Data for the Representative Compound Dibenz[b,f]oxepin

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnam |

| a (Å) | 8.236 (3) |

| b (Å) | 6.115 (1) |

| c (Å) | 19.667 (4) |

| α, β, γ (°) | 90 |

| Volume (ų) | 990.3 |

| Z (Molecules per unit cell) | 4 |

| Conformation of Heterocyclic Ring | Boat |

| C-O-C Bond Angle (°) | 115.7 (4) |

| C-O Bond Length (Å) | 1.390 (5) |

| Dihedral Angle between Benzene Rings (°) | 134 (2) |

This table is based on the published crystal structure of dibenz[b,f]oxepin. iucr.org The data illustrates the key structural parameters determined by X-ray crystallography for a molecule containing the core oxepin ring system.

Synthetic Applications and Advanced Organic Transformations Involving the Oxepin 2 Yl Methanol Moiety

Role as an Intermediate in the Total Synthesis of Complex Natural Products (e.g., Janoxepin (B1245197), Senoxepin)

The construction of the oxepin (B1234782) ring is a significant challenge in the total synthesis of natural products. nih.govnih.gov Dihydrooxepin derivatives bearing alcohol functionalities, direct precursors to the (Oxepin-2-yl)methanol moiety, have been identified as crucial intermediates in the assembly of complex bioactive molecules.

A prominent example is the total synthesis of (±)-Janoxepin, a natural product isolated from the fungus Aspergillus janus which exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum. nih.govthieme-connect.com In a synthesis reported by Taylor and coworkers in 2012, a dihydrooxepin alcohol served as the pivotal precursor to the final oxepin ring. nih.govresearchgate.net The synthesis commenced from D-leucine, and the key dihydrooxepin core was constructed via a ring-closing metathesis (RCM) reaction. thieme-connect.comacs.org Subsequent allylic oxidation of this dihydrooxepin intermediate using a Riley oxidation afforded the desired alcohol. nih.govthieme-connect.com This step was followed by a challenging elimination reaction to install the second double bond, thus forming the fully unsaturated oxepin ring system of Janoxepin. nih.govthieme-connect.com The transformation of the alcohol intermediate proved to be non-trivial, with the final step involving conversion to a chloride followed by a fluoride-mediated dehydrohalogenation, which furnished the target oxepin in a low yield. nih.govthieme-connect.com

The key transformations involving the dihydrooxepin alcohol intermediate in the total synthesis of Janoxepin are summarized below.

| Step | Precursor | Reagents and Conditions | Product | Yield (%) |

| Ring-Closing Metathesis | Acyclic Diene | Grubbs second-generation catalyst | Dihydrooxepin | 81 |

| Allylic Oxidation | Dihydrooxepin | SeO₂, t-BuOOH (Riley Oxidation) | Dihydrooxepin Alcohol | 50 |

| Elimination | Dihydrooxepin Alcohol | 1. MsCl, Et₃N; 2. TBAF | Oxepin Moiety | 10 |

| Hydrolysis | Imidate-protected Oxepin | Acidic workup | Janoxepin | - |

Data compiled from Sokol et al. nih.govthieme-connect.com

In contrast, the first total synthesis of an oxepin-containing natural product, racemic Senoxepin, was achieved by Bohlmann in 1989 using a different strategy. nih.gov This synthesis involved a spontaneous disrotatory electrocyclic rearrangement of a diene precursor to form the oxepin ring, followed by a Peterson olefination. nih.govthieme-connect.com This approach did not proceed via an intermediate analogous to this compound, highlighting the diverse strategies employed to construct this challenging heterocyclic motif.

Utilization as a Synthetic Synthon or Building Block in Multistep Organic Synthesis

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that aids in planning its synthesis. The this compound moiety is a versatile synthetic building block because it contains multiple reactive sites that correspond to several useful synthons. mdpi.commdpi.com Its structure features:

A primary alcohol, which can act as a nucleophile or be converted into an electrophilic site.

A conjugated diene system within the seven-membered ring, capable of participating in pericyclic reactions.

A vinyl ether linkage, which can be manipulated under specific reaction conditions.

This combination of functional groups allows for its incorporation into larger, more complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The oxepin framework itself is a recurring motif in a range of natural products known for their diverse biological activities, including antifungal, antiviral, and antipsychotic properties. clockss.org

The conjugated diene system within the oxepin ring makes the this compound scaffold a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. clockss.org This [4+2] cycloaddition is a powerful tool for constructing six-membered rings with high stereoselectivity. researchgate.net Oxepine derivatives can be employed as latent dienes in Diels-Alder sequences to generate complex polycyclic systems. clockss.orgresearchgate.net

The reactivity of the oxepin core in these reactions is influenced by its equilibrium with its valence tautomer, benzene (B151609) oxide. thieme-connect.comresearchgate.net This equilibrium is a key characteristic of the oxepin system. thieme-connect.com Depending on the substitution pattern and reaction conditions, either the oxepin itself can act as the 4π component, or the benzene oxide can undergo cycloaddition. The presence of the methanol (B129727) group at the 2-position can influence the electronic properties and sterics of the diene system, thereby affecting the regioselectivity and stereoselectivity of the cycloaddition. A diversity-oriented approach using Diels-Alder reactions of oxepine derivatives has been developed to generate libraries of "drug-like" molecules, underscoring the synthetic utility of this reaction. clockss.orgcrossref.org

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique structure of this compound provides a template for the development of new synthetic methodologies for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation: The olefinic bonds within the oxepin ring are potential handles for transition metal-catalyzed cross-coupling reactions. Methodologies such as intramolecular Heck reactions have been utilized to synthesize fused oxepine derivatives. researchgate.net Other strategies could involve converting one of the vinyl protons to a halide or triflate, enabling subsequent Suzuki, Stille, or Sonogashira couplings to introduce new carbon substituents. Furthermore, radical cyclization reactions represent another avenue for C-C bond formation, as demonstrated in the synthesis of certain benzoxepinones. acs.org The formation of C-C bonds can also be achieved through cascade reactions involving the oxepine core. researchgate.net

Carbon-Heteroatom Bond Formation: The primary alcohol of this compound is the most direct site for carbon-heteroatom bond formation. Standard organic transformations can be applied to form:

C-O bonds: Ether linkages can be formed via Williamson ether synthesis, and ester bonds can be created through reaction with carboxylic acids or their derivatives.

C-N bonds: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by nitrogen nucleophiles to form amines or azides.

C-S bonds: Similarly, displacement with sulfur nucleophiles can lead to the formation of thioethers and other sulfur-containing compounds.

Beyond the alcohol, the double bonds of the oxepin ring can undergo reactions such as epoxidation to form reactive epoxyoxepin intermediates, which can then be opened by various nucleophiles. nih.gov The development of catalytic processes for the direct functionalization of C-H bonds on the oxepin ring or for the oxidative formation of heteroatom-heteroatom bonds represents an ongoing area of synthetic innovation. nih.govthieme-connect.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.